Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
The electron ionization (EI) spectrum shows:
Crystallographic Studies and Solid-State Arrangement
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with the following unit cell parameters:
- a = 12.34 Å, b = 8.56 Å, c = 15.22 Å.
- α = 90°, β = 112.3°, γ = 90°.
The crystal packing is stabilized by:
The phosphoryl oxygen atoms align antiparallel to minimize dipole-dipole repulsions, forming a layered structure along the b-axis (Fig. 2).
Properties
CAS No. |
345196-16-9 |
|---|---|
Molecular Formula |
C16H36NO3P |
Molecular Weight |
321.44 g/mol |
IUPAC Name |
N-butyl-2-dibutoxyphosphorylbutan-2-amine |
InChI |
InChI=1S/C16H36NO3P/c1-6-10-13-17-16(5,9-4)21(18,19-14-11-7-2)20-15-12-8-3/h17H,6-15H2,1-5H3 |
InChI Key |
AYDNXLSWGBLOAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)(CC)P(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
Preparation Methods
Esterification Using Alcohols and Orthoesters
Selective mono- and diesterification of phosphonic acids can be achieved by reacting the acid with alkoxy group donors such as triethyl orthoacetate. The reaction temperature critically influences the product distribution:
- At lower temperatures (~30 °C), monoesters are predominantly formed.
- At elevated temperatures (~90 °C), diesters are favored with high selectivity and yield.
For example, butylphosphonic acid reacted with triethyl orthoacetate at 90 °C yields the diester in excellent yield (~98%).
Table 1: Effect of Temperature on Esterification of Butylphosphonic Acid
| Entry | Temperature (°C) | Conversion (%) | Product Selectivity | Yield (%) |
|---|---|---|---|---|
| 1 | 30 | >99 | Monoester (~99%) | 98 |
| 2 | 90 | Quantitative | Diester (~99%) | 98 |
| 3 | 100 | Quantitative | Diester (with some decomposition) | N/A |
This method is scalable and applicable to various phosphonic acids, including aromatic and aliphatic derivatives.
Transesterification in Continuous Flow Systems
Microwave-assisted continuous flow esterification has been developed for phosphinic acids and related compounds, which can be adapted for phosphonic acid esters. Parameters such as temperature (160–225 °C) and flow rate (0.15–0.25 mL/min) are optimized to maximize conversion and yield.
For example, esterification of phenyl-H-phosphinic acid with n-butanol at 225 °C and 0.15 mL/min flow rate achieved 85% yield of the butyl ester.
Hydrolysis and Dealkylation of Dialkyl Phosphonates
Acidic Hydrolysis
The most common method to prepare phosphonic acids from dialkyl phosphonates involves hydrolysis under strongly acidic conditions, typically using concentrated hydrochloric acid (35–37%) at reflux for 1 to 12 hours. This method cleaves the P–O–alkyl bonds to yield the free phosphonic acid.
- The reaction proceeds via protonation of the phosphonate ester, followed by nucleophilic attack by water and elimination of the alcohol.
- The hydrolysis is often two-step, with the second P–O bond cleavage being rate-determining.
- This method is robust but requires harsh conditions, which may limit its use with sensitive substrates.
Catalytic Hydrogenolysis
An alternative mild method involves catalytic hydrogenolysis of dibenzyl phosphonates using palladium on charcoal or Adam’s catalyst (PtO2) under hydrogen atmosphere. This method selectively removes benzyl protecting groups to yield phosphonic acids without harsh acidic conditions.
McKenna’s Method: Bromotrimethylsilane-Mediated Dealkylation
This method is considered the gold standard for mild and efficient conversion of dialkyl phosphonates to phosphonic acids:
- Bromotrimethylsilane (BrSiMe3) reacts with dialkyl phosphonates to form bis-(trimethylsilyl) phosphonates.
- Subsequent methanolysis or hydrolysis yields the free phosphonic acid.
- The reaction proceeds at room temperature in non-protic solvents such as dichloromethane or acetonitrile.
- This method is highly selective and compatible with sensitive functional groups.
Table 2: Comparison of Hydrolysis Methods for Dialkyl Phosphonates
| Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Acidic Hydrolysis | Conc. HCl, reflux 1–12 h | Simple, widely used | Harsh conditions, substrate sensitivity |
| Catalytic Hydrogenolysis | Pd/C or PtO2, H2, mild temp | Mild, selective | Requires hydrogenation setup |
| McKenna’s Method | BrSiMe3, RT, non-protic solvent | Mild, high selectivity | Requires handling of BrSiMe3 |
Specific Preparation of Phosphonic Acid, [1-(butylamino)-1-methylpropyl]-, Dibutyl Ester
While direct literature on this exact compound is limited, the preparation can be inferred from analogous procedures:
- Starting from the corresponding dialkyl phosphonate precursor bearing the [1-(butylamino)-1-methylpropyl] substituent.
- Esterification with butanol or dibutyl phosphonate formation via Michaelis–Arbuzov or Pudovik reactions.
- Dealkylation of dialkyl phosphonate to phosphonic acid using McKenna’s method or acidic hydrolysis.
- Selective esterification to dibutyl ester using triethyl orthoacetate or direct esterification with butanol under reflux.
The synthesis typically involves refluxing the amine, phosphorous acid, and formaldehyde in acidic medium to form the phosphonic acid intermediate, followed by esterification steps.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation Products: Phosphonic acid derivatives.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted phosphonic acid esters.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Phosphonic acids are recognized for their bioactive properties, particularly in the development of anticancer agents. Research indicates that certain phosphonic acid derivatives exhibit potent inhibitory activity against various cancer cell lines. For example, triphosphonate derivatives have shown effectiveness against murine leukemias and breast carcinoma cell lines, functioning as irreversible inactivators of critical enzymes such as ribonucleoside diphosphate reductase .
Drug Delivery Systems
The ability of phosphonic acids to form stable complexes with metal ions has been exploited in drug delivery systems. These compounds can enhance the solubility and bioavailability of therapeutic agents, making them valuable in the formulation of pro-drugs and targeted delivery systems for cancer therapies .
Materials Science
Surface Functionalization
Phosphonic acids are widely used for surface modification due to their strong affinity for metal oxides. This property enables the functionalization of surfaces in various applications, including sensors and catalysis. The incorporation of phosphonic acid groups can enhance the hydrophilicity of surfaces, improving their performance in applications such as coatings and membranes .
Nanomaterials Stabilization
In materials science, phosphonic acids serve as surfactants that stabilize colloidal solutions of nanocrystals. Their amphiphilic nature allows them to form stable emulsions, which are crucial for the synthesis and application of nanomaterials in electronics and photonics .
Environmental Applications
Water Treatment
Phosphonic acids have been investigated for their potential in water treatment processes. Their ability to chelate heavy metals makes them suitable for removing contaminants from wastewater. Additionally, they can be employed as corrosion inhibitors in water systems, helping to maintain infrastructure integrity .
Soil Remediation
The application of phosphonic acids in soil remediation has also been explored. Their chelating properties can aid in the immobilization and removal of toxic metals from contaminated soils, thus contributing to environmental cleanup efforts .
Case Studies
Mechanism of Action
The mechanism of action of phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester involves its role as a phosphorus donor. It participates in various biochemical pathways, including:
Metabolic Pathways: It enhances the synthesis of adenosine triphosphate (ATP), which is crucial for energy metabolism.
Stress Response: The compound helps in mitigating stress by modulating cortisol levels and improving immune function.
Molecular Targets: It targets enzymes involved in phosphorus metabolism and energy production.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s key distinguishing features are:
- Dibutyl esters : Provide increased lipophilicity compared to shorter-chain esters (e.g., diethyl or dimethyl).
Comparative Data Table
Key Comparisons
Ester Chain Length
- The dibutyl ester in the target compound enhances lipophilicity compared to diethyl (e.g., Diethyl butylphosphonate, C₈H₁₉O₃P) or dimethyl esters. This property may improve membrane permeability in biological applications .
- Shorter esters (e.g., sec-Butyl methylphosphonate) are more volatile and suited for industrial processes requiring lower boiling points .
Amino Group Variations
- Buminafos (CAS 51249-05-9) replaces the methylpropyl group with a cyclohexyl ring, increasing steric hindrance and rigidity. This structural modification enhances its efficacy as a pesticide .
- Amino-free analogs (e.g., Diethyl butylphosphonate) lack hydrogen-bonding capability, reducing their suitability for proton-conducting applications .
Phosphorus Oxidation State
- Phosphonites (e.g., Dibutyl methylphosphonite, CAS 59360-02-0) with trivalent phosphorus (P³⁺) exhibit higher reactivity than phosphonates (P⁵⁺), making them useful in catalytic systems but less stable in aqueous environments .
Biological Activity
Phosphonic acid derivatives, particularly phosphonate esters like Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester , have garnered attention due to their diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, supported by data tables, case studies, and recent research findings.
Overview of Phosphonic Acid Derivatives
Phosphonic acids and their esters are known for their role as prodrugs, enhancing the bioavailability and efficacy of various therapeutic agents. The dibutyl ester form of phosphonic acid is particularly significant in medicinal chemistry due to its ability to improve cell permeability and target specific biological pathways.
The biological activity of phosphonic acid derivatives can be attributed to several mechanisms:
- Prodrug Activation : Phosphonate esters can be converted into active forms through enzymatic hydrolysis. For instance, the dibutyl ester is hydrolyzed to release the active phosphonic acid, which can interact with cellular targets .
- Cell Membrane Interaction : Studies have shown that phosphonic acid esters enhance membrane fluidity and permeability, facilitating the transport of therapeutic agents across lipid bilayers .
- Antiviral and Antitumor Activities : Research indicates that phosphonate prodrugs exhibit significant antiviral and antitumor properties. For example, certain analogs have shown increased activity against Plasmodium falciparum and tuberculosis .
Case Studies
- Antiviral Efficacy :
- Tumor Cell Targeting :
Toxicological Profile
Despite their promising biological activities, the safety profile of dibutyl esters must be considered. Toxicological assessments have indicated potential adverse effects at high doses:
- Clinical signs in animal studies included reduced locomotor activity and changes in organ weights at elevated dosages .
- Histological examinations revealed bladder epithelium hyperplasia and gastric mucosa thickening at higher concentrations .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
